2-[2-(Prop-2-en-1-yloxy)ethoxy]acetic acid
Overview
Description
2-[2-(Prop-2-en-1-yloxy)ethoxy]acetic acid is an organic compound that features an allyloxy group attached to an ethoxy-acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Prop-2-en-1-yloxy)ethoxy]acetic acid typically involves the reaction of allyl alcohol with ethylene oxide to form 2-allyloxyethanol. This intermediate is then reacted with chloroacetic acid under basic conditions to yield this compound. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like water or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation or crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Prop-2-en-1-yloxy)ethoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield allyloxyacetic acid, while reduction can produce 2-allyloxyethanol derivatives.
Scientific Research Applications
2-[2-(Prop-2-en-1-yloxy)ethoxy]acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials
Mechanism of Action
The mechanism of action of 2-[2-(Prop-2-en-1-yloxy)ethoxy]acetic acid involves its interaction with specific molecular targets and pathways. The allyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The ethoxy-acetic acid backbone provides a functional group that can form hydrogen bonds and interact with biological macromolecules, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[2-(Prop-2-en-1-yloxy)ethoxy]acetic acid include:
2-(2-Methoxyethoxy)-acetic acid: Similar structure but with a methoxy group instead of an allyloxy group.
2-(2-Ethoxyethoxy)-acetic acid: Similar structure but with an ethoxy group instead of an allyloxy group.
2-(2-Propoxyethoxy)-acetic acid: Similar structure but with a propoxy group instead of an allyloxy group.
Uniqueness
The uniqueness of this compound lies in its allyloxy group, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific applications where the allyloxy functionality is required .
Properties
IUPAC Name |
2-(2-prop-2-enoxyethoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-2-3-10-4-5-11-6-7(8)9/h2H,1,3-6H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHUGPPCEATIHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCOCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.